molecular formula C10H14O B1313926 3-(2-Methylphenyl)propan-1-OL CAS No. 14902-36-4

3-(2-Methylphenyl)propan-1-OL

Cat. No. B1313926
CAS RN: 14902-36-4
M. Wt: 150.22 g/mol
InChI Key: LZVRTEKMCCIWRU-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propan-1-OL is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that it shares some structural similarities with other compounds, such as 3-(4-Methoxyphenyl)-2-propyn-1-ol2 and 3-(2-aMino-4-Methylphenyl)propan-1-ol3, but these are not the same compounds.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 3-(2-Methylphenyl)propan-1-OL. However, similar compounds like 1-(4-Methylphenyl)-1-propanol can be prepared by the reduction of 4′-methylpropiophenone4.



Molecular Structure Analysis

The molecular structure of 3-(2-Methylphenyl)propan-1-OL is not directly available. However, the InChI code for a similar compound, 3-(2-methylphenyl)-1-propanol, is provided1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 3-(2-Methylphenyl)propan-1-OL.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Methylphenyl)propan-1-OL are not directly available. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points6.


Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Čižmáriková et al. (2020) prepared a series of compounds related to 3-(2-Methylphenyl)propan-1-OL by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate. The synthesized compounds were tested against human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, for their antimicrobial activities. Their antioxidant activity was also determined, showing both activities to be lower in comparison with beta-blocker types of compounds (Čižmáriková et al., 2020).

Catalytic and Chemical Transformations

Aydemir et al. (2014) reported on the synthesis of ionic liquid based Ru(II)–phosphinite compounds from 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and their use in transfer hydrogenation. The study included X-ray structure analysis and discussed their efficient catalytic activity in the hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).

Environmental and Toxicity Assessments

Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, which possess photophysical properties allowing their use as fluorescent biomarkers. The research assessed acute toxicity on various biological models, including Daphnia similis and Oreochromis niloticus, demonstrating low acute toxicity and suggesting potential for safe use in biodiesel quality monitoring (Pelizaro et al., 2019).

Antifungal and Anticancer Properties

A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized by Sharma et al. (2010) were evaluated as Src kinase inhibitors and for their anticancer activity on human breast carcinoma cells. One compound showed high inhibitory potency against Src kinase, and the study suggested potential for these compounds in cancer treatment (Sharma et al., 2010).

Safety And Hazards

The specific safety and hazards information for 3-(2-Methylphenyl)propan-1-OL is not available. However, similar compounds like propan-1-ol are known to be highly flammable and can cause serious eye damage78.


Future Directions

The future directions for 3-(2-Methylphenyl)propan-1-OL are not clear due to the lack of specific information about this compound. However, synthetic cathinones, a group of compounds that 3-(2-Methylphenyl)propan-1-OL may belong to, are continuously evolving, and new compounds are appearing on the market every year9. Therefore, it is important to continue developing early warning systems and identifying new compounds to prevent their widespread misuse9.


Please note that while I strive to provide accurate and relevant information, the information available for this specific compound is limited. Therefore, some of the information provided is based on similar compounds and may not fully apply to 3-(2-Methylphenyl)propan-1-OL. For more accurate information, further research and laboratory analysis would be required.


properties

IUPAC Name

3-(2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVRTEKMCCIWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494657
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)propan-1-OL

CAS RN

14902-36-4
Record name 3-(2-Methylphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 2-methylhydrocinnamic acid (18.4 mmol) to anhydrous tetrahydrofuran (100 mL) and cool to 0° C. Slowly add lithium aluminum hydride (2.20 g, 58.0 mmol) and remove the ice bath after 20 minutes. Stir at room temperature under nitrogen for 18 h. Cool the reaction to 0° C. and quench the reaction by slowly adding water (2.2 mL), 15% sodium hydroxide (2.2 mL), and water (6.6 mL). Filter off the aluminum salts. Add brine (100 mL) and 5 N sodium hydroxide (30 mL) to the filtrate and extract with ethyl acetate (3×100 mL). Dry the ethyl acetate extracts with magnesium sulfate, filter, and concentrate on a rotary evaporator to yield 2.65 g (96%) of 3-o-tolyl-propan-1-ol: 1H NMR (CDCl3): 7.18-7.10 (m, 4H), 3.72 (t, 2H), 2.72-2.69 (m, 2H), 2.33 (s, 3H), 1.90-1.83 (m, 2H), 1.60 (br s, 1H).
Quantity
18.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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